molecular formula C10H7FN2O2S B13671352 Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate

Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13671352
M. Wt: 238.24 g/mol
InChI Key: PFMUUTOGDNNSII-UHFFFAOYSA-N
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Description

Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 4 and a 3-fluoropyridin-4-yl moiety at position 2. This structure combines the electron-withdrawing properties of fluorine and the aromatic nitrogen-rich environment of pyridine, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between thiazole precursors and fluorinated pyridine derivatives, though specific protocols remain underreported in open literature.

Properties

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H7FN2O2S/c1-15-10(14)8-5-16-9(13-8)6-2-3-12-4-7(6)11/h2-5H,1H3

InChI Key

PFMUUTOGDNNSII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Feature Target Compound Compound A Compound B
Core Structure Thiazole-4-carboxylate Thiazole-4-carboxylate Thiazole-4-carboxylate
Position 2 Substituent 3-Fluoropyridin-4-yl (electron-withdrawing, aromatic) 3-Pyridyl with 6-dimethoxymethyl and 2-bromoacetyl groups (bulky, reactive) 1H-Indole-3-carbonyl (aromatic, planar)
Ester Group Methyl ester Ethyl ester Methyl ester
Key Functional Groups Fluorine (enhances stability, bioavailability) Bromoacetyl (reactive for further functionalization) Indole-carbonyl (potential for π-π interactions in biological systems)

Structural Implications :

  • The 3-fluoropyridin-4-yl group in the target compound enhances electronegativity and metabolic stability compared to Compound A’s bromoacetyl group, which is more reactive but less stable .

Research Findings and Gaps

  • Target Compound : Structural data (e.g., X-ray crystallography) could be refined using programs like SHELX , but published studies are lacking.
  • Compound A : Demonstrates the utility of reactive pyridine-thiazole hybrids in complex molecule synthesis .
  • Compound B : Highlights the need for further research on indole-thiazole hybrids, which are underrepresented in literature .

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